(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate
Description
Properties
IUPAC Name |
pyridin-2-ylmethyl N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-11-15(10-21-22)14-6-13(7-18-9-14)8-20-17(23)24-12-16-4-2-3-5-19-16/h2-7,9-11H,8,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPGARPVQDELRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)OCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrazole intermediates, followed by their coupling through a carbamate linkage.
Preparation of Pyridine Intermediate: The pyridine intermediate can be synthesized through a series of reactions starting from commercially available pyridine derivatives. Common reagents include halogenated pyridines and nucleophiles such as amines or alcohols.
Preparation of Pyrazole Intermediate: The pyrazole intermediate is often synthesized via cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.
Coupling Reaction: The final step involves the coupling of the pyridine and pyrazole intermediates through a carbamate linkage. This can be achieved using reagents such as carbonyldiimidazole (CDI) or other carbamoylating agents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other groups. Common reagents include halogenating agents and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds containing the pyrazole and pyridine structures have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Properties
Research indicates that compounds similar to (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate have anti-inflammatory effects. They are believed to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, making them potential candidates for treating inflammatory diseases .
Anti-cancer Potential
The compound's structure allows it to interact with various cellular targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cell proliferation and survival .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Variations in the pyrazole and pyridine substituents can significantly impact its biological activity. For example, modifications in the methyl groups or the introduction of halogens can enhance its potency against specific targets .
Case Studies
Mechanism of Action
The mechanism of action of (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Carbamate vs. Sulfonamide : The target carbamate and the sulfonamide in share a pyridine-pyrazole backbone but differ in their terminal functional groups. Carbamates are generally more hydrolytically stable than sulfonamides, which may influence metabolic pathways .
Bioactivity Clues : The dihydrochloride salt in demonstrates enhanced solubility, a feature absent in the neutral carbamate target, suggesting divergent pharmacokinetic profiles.
Pharmacokinetic and Physicochemical Properties
Biological Activity
The compound (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring and a pyrazole moiety, which are known for their diverse biological activities.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds containing pyrazole and pyridine moieties. For example, derivatives of these compounds have shown significant radical scavenging activity. A study demonstrated that certain pyrazole derivatives exhibited IC50 values ranging from 4.67 to 45.32 μg/mL in DPPH scavenging assays, indicating strong antioxidant properties .
Enzyme Inhibition
Research indicates that similar compounds can act as inhibitors of key enzymes involved in metabolic pathways. For instance, derivatives with similar structural motifs have been identified as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ biosynthesis. This inhibition can impact various biological processes including metabolism and aging .
Cancer Therapeutics
The structural characteristics of this compound suggest potential applications in cancer therapy. Compounds with related structures have been evaluated for their efficacy against cancer cell lines, showing promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Study 1: Antioxidant Efficacy
A study focused on the antioxidant capacity of new heterocyclic compounds found that those with a pyrazole-pyridine framework demonstrated superior antioxidant activity compared to traditional antioxidants . The study utilized both experimental assays and computational modeling to establish a correlation between structure and activity.
Study 2: NAMPT Inhibition
In another investigation, a series of carbamate derivatives were synthesized and tested for their ability to inhibit NAMPT. Among these, compounds structurally similar to this compound showed significant inhibition rates, suggesting their potential as therapeutic agents for conditions related to NAD+ dysregulation .
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
